molecular formula C20H19N B14276659 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole CAS No. 152904-76-2

1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole

Cat. No.: B14276659
CAS No.: 152904-76-2
M. Wt: 273.4 g/mol
InChI Key: UPVCGINOYOTKTC-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic compound that features a fused ring system with two phenyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic anhydrides in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-2H-isoindole: Lacks the phenyl groups at positions 1 and 3.

    1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole: Similar structure but with different aryl groups.

    4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Contains a different fused ring system.

Uniqueness

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

152904-76-2

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole

InChI

InChI=1S/C20H19N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2

InChI Key

UPVCGINOYOTKTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(NC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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